Bikaverin

描述

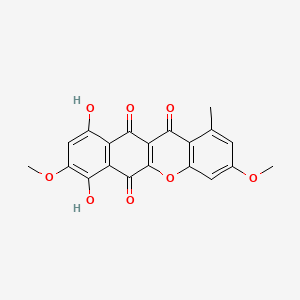

比卡韦林是一种红色色素,由多种真菌物种产生,主要来自镰刀菌属。它是一种具有四环苯并氧杂蒽酮结构的多酮化合物,以其对某些原生动物和真菌的抗生素特性而闻名 。 该化合物因其多种生物活性而引起了极大的兴趣,包括抗肿瘤特性 .

准备方法

合成路线和反应条件: 比卡韦林主要通过涉及镰刀菌属物种(如尖孢镰刀菌和串珠镰刀菌)的发酵过程产生 。 生产受多种因素影响,包括氮的供应量、pH 值、通气以及特定营养物质(如硫酸盐和磷酸盐)的存在 。 比卡韦林生产的最佳条件包括氮饥饿和酸性 pH 值 .

工业生产方法: 比卡韦林的工业生产涉及优化发酵条件以最大限度地提高产量。 诸如搅拌速度、温度和底物浓度等参数至关重要 。 例如,在培养基中搅拌速度为 289 rpm、温度为 24.3°C 和稻米浓度为 16.4 g/L 的情况下观察到最大产量 .

化学反应分析

反应类型: 比卡韦林会发生多种化学反应,包括氧化、还原和取代 。 这些反应对于修饰该化合物以增强其生物活性或生产具有特定性质的衍生物至关重要。

常用试剂和条件: 比卡韦林反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 。 这些反应通常在受控条件下进行,以确保在不降解该化合物的情况下实现所需的修饰。

主要产物: 由比卡韦林反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化会导致醌衍生物的形成,而还原可能会产生氢醌衍生物 .

科学研究应用

Antitumor Activity

Bikaverin has demonstrated significant antitumor effects in both in vitro and in vivo studies. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- Ehrlich ascites carcinoma (ED50 = 0.5 µg/mL)

- Leukemia L5178 (ED50 = 1.4 µg/mL)

- Sarcoma (ED50 = 4.2 µg/mL)

The compound's inhibitory concentration (IC50) values are notably low, indicating its potential as a promising anticancer agent . In vivo studies on murine models have shown that this compound significantly reduces tumor weight, ascitic fluid volume, and cell density when administered at doses of 1.73 mg/kg/day .

Dye Production

This compound's red pigment has been explored for its potential use in the textile industry as a natural dye. The compound's vibrant color and stability make it an attractive alternative to synthetic dyes, which often pose environmental hazards . Studies have highlighted the feasibility of using this compound in dyeing processes across various materials, showcasing its versatility and eco-friendliness.

Agricultural Applications

Given its antifungal properties, this compound has been investigated for use as a biopesticide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal pathogens, thereby reducing reliance on synthetic fungicides and promoting sustainable agricultural practices .

In Vitro Studies on Cancer Cell Lines

A study conducted on MCF7 and A427 cancer cell lines revealed that treatment with 10 µM this compound resulted in complete growth inhibition, while lower concentrations showed varying effects on cell proliferation . The combination of real-time confluence monitoring and traditional viability assays confirmed this compound's efficacy in reducing cell viability.

| Cell Line | Concentration (µM) | Effect on Cell Growth |

|---|---|---|

| MCF7 | 10 | Complete inhibition |

| A427 | 10 | Complete inhibition |

| A431 | 10 | Slower growth |

In Vivo Efficacy Against Lymphoma

In a murine model of L5178Y lymphoma, this compound was administered via intraperitoneal and oral routes. Results indicated a significant reduction in tumor weight and ascitic fluid volume compared to control groups:

| Treatment Method | Tumor Weight Variation (g) | Ascitic Fluid Volume (mL) |

|---|---|---|

| Control | 4.25 ± 1.03 | 3.43 ± 0.78 |

| Intraperitoneal | 1.5 ± 0.57 | 1.1 ± 0.79 |

| Oral | 1.2 ± 0.36 | 0.84 ± 0.6 |

These findings underscore this compound's potential as an effective antitumoral agent.

作用机制

比卡韦林的作用机制涉及其与细胞成分(特别是线粒体和胞质蛋白)的相互作用 。 它充当自由基载体,黄素蛋白催化从 NAD(P)H 到氧气的电子流动,产生自由基色素 。 这种相互作用会破坏细胞过程,从而导致其抗菌和抗肿瘤作用。

相似化合物的比较

比卡韦林因其独特的结构和生物活性而成为多酮类化合物中的独特存在 。 类似的化合物包括:

镰刀菌红素: 另一种由镰刀菌属物种产生的红色色素,以其抗生素特性而闻名。

去甲比卡韦林: 比卡韦林的前体分子,在某些真菌中含量较少.

西番莲碱和真菌素: 具有相似结构但不同生物活性的色素.

生物活性

Bikaverin is a polyketide compound produced by various fungal species, particularly from the Fusarium genus. It has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and nematicidal properties. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data in tables.

Chemical Structure and Properties

This compound is characterized as a tetracyclic polyketide. Its chemical structure allows it to interact with various biological targets, contributing to its broad spectrum of bioactivity. The compound exhibits a color change from red to blue upon heat treatment, although the underlying mechanism remains unclear .

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against a variety of pathogens:

- Bacterial Activity : Studies have demonstrated that this compound exhibits antibacterial effects against several strains, including Leishmania braziliensis and Ehrlich ascites carcinoma. It has been noted for its ability to inhibit ATP synthesis by uncoupling oxidative phosphorylation, which may contribute to its cytotoxic effects on mammalian cells .

- Fungal Activity : The compound has antifungal properties, effectively causing vacuolization in hyphal tips of Aspergillus niger and other fungal species. Additionally, it has been evaluated as a biocontrol agent against plant pathogens such as Phytophthora infestans, responsible for late blight in tomatoes .

Cytotoxicity and Anticancer Effects

This compound's cytotoxicity was evaluated using various cancer cell lines. The results indicate that this compound significantly reduces cell viability in a dose-dependent manner:

- Cell Lines Tested : MCF7 (breast cancer), A427 (lung cancer), and A431 (skin cancer).

- IC50 Values : The IC50 value for this compound was determined to be approximately 1.79 ± 0.51 µg/mL in L929 fibroblast cell lines, indicating low toxicity at higher concentrations .

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | Concentration (µM) | Viability (%) | IC50 (µg/mL) |

|---|---|---|---|

| MCF7 | 10 | 0.9 | Not specified |

| A427 | 10 | 0.9 | Not specified |

| A431 | 10 | 44 | Not specified |

Research indicates that this compound's anticancer effects may be linked to its inhibition of Casein Kinase 2 (CK2), an enzyme involved in cell proliferation and metabolism regulation. Elevated CK2 activity is often associated with various cancers, making it a potential therapeutic target .

Case Studies

- Study on Antitumor Activity : In a study assessing this compound's effects on different cancer cell lines, significant reductions in cell growth were observed at concentrations above 5 µM. The study utilized both MTT assays and live-cell imaging techniques to confirm the compound's efficacy .

- Antimicrobial Efficacy : Another investigation highlighted this compound's ability to inhibit the growth of Bursaphelenchus xylophilus, demonstrating its potential as a nematicide with applications in agriculture .

常见问题

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying Bikaverin in fungal cultures?

this compound detection typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) for specificity and sensitivity. For quantification, calibration curves using purified this compound standards are essential. Experimental protocols should detail extraction solvents (e.g., ethyl acetate), chromatographic conditions (e.g., C18 columns, gradient elution), and validation parameters (e.g., limit of detection, recovery rates) to ensure reproducibility .

Q. How do environmental factors such as nitrogen availability influence this compound production in Fusarium species?

this compound biosynthesis is strongly repressed under nitrogen-sufficient conditions. To study this, researchers use defined media with varying nitrogen sources (e.g., ammonium nitrate vs. glutamate) and measure this compound levels via spectrophotometry or HPLC. Parallel transcriptomic analysis of key genes (e.g., bik1-bik6 clusters) can link environmental cues to gene expression dynamics. Ensure experimental controls include standardized fungal growth conditions (pH, temperature) to isolate nitrogen-specific effects .

Q. What are the core enzymatic steps in the this compound biosynthetic pathway?

The pathway involves polyketide synthases (PKSs) and cytochrome P450 oxidases. Key steps include:

- PKS-mediated assembly of the polyketide backbone.

- Oxidative modifications by Bik2 and Bik3 homologs.

- Methylation and glycosylation for final structural maturation. Gene knockout studies (e.g., Δbik1 mutants) paired with metabolite profiling are critical for validating enzymatic roles. Reference genome databases (e.g., Fusarium fujikuroi B14) for sequence homology comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound gene cluster functionality across fungal strains (e.g., Botrytis cinerea vs. Fusarium spp.)?

Discrepancies arise due to pseudogenization (e.g., bcbik2 and bcbik3 in B. cinerea). To address this:

- Perform comparative genomics to identify frameshift mutations or deletions.

- Use RT-PCR to assess gene expression under this compound-inducing conditions (e.g., low nitrogen).

- Complement non-functional clusters with heterologous genes (e.g., Fusarium homologs) to test functionality. Document findings with phylogenetic analyses and align experimental parameters (e.g., growth phases, induction triggers) to minimize variability .

Q. What experimental designs are optimal for studying the dual regulatory roles of cAMP-dependent pathways in this compound biosynthesis?

The cAMP-PKA pathway modulates this compound via FfPKA1 and nitrogen regulation via AreA. To dissect this:

- Use gene knockout strains (e.g., ΔFfPKA1 vs. ΔFfPKA2) to isolate pathway-specific effects.

- Combine pharmacological inhibitors (e.g., H-89 for PKA) with nitrogen starvation assays.

- Integrate RNA-seq to identify downstream targets (e.g., bik cluster genes). Ensure statistical rigor by triplicate biological replicates and include negative controls (e.g., wild-type under non-inducing conditions) .

Q. How can conflicting data on this compound’s ecological roles (e.g., antimicrobial vs. phytotoxic effects) be systematically addressed?

Design dual-assay experiments to test this compound against diverse targets (e.g., plant tissues, bacterial/fungal pathogens). For example:

- Antimicrobial assays : Disk diffusion or microdilution methods with standardized inoculum sizes.

- Phytotoxicity assays : Measure chlorophyll degradation or reactive oxygen species (ROS) in plant models. Correlate bioactivity with this compound concentrations (via LC-MS) and contextualize results using ecological niche models (e.g., host-pathogen interaction databases) .

Q. What strategies mitigate challenges in heterologous this compound production for functional studies?

Heterologous expression in Saccharomyces cerevisiae or Aspergillus nidulans often faces bottlenecks:

- Optimize codon usage for fungal hosts.

- Co-express regulatory proteins (e.g., FfVel1) to activate silent clusters.

- Use multi-omics (proteomics/metabolomics) to identify rate-limiting steps. Include empty-vector controls and validate compound identity via NMR or high-resolution MS .

Q. Methodological Best Practices

- Reproducibility : Follow MIAMI guidelines for fungal secondary metabolite research, detailing strain IDs, growth conditions, and analytical parameters .

- Data Validation : Use orthogonal methods (e.g., HPLC + bioassays) to confirm this compound’s role in observed phenotypes.

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional biosafety protocols for genetically modified organisms .

属性

IUPAC Name |

7,10-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-6,11,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNACSREWQXWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187020 | |

| Record name | Bikaverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33390-21-5 | |

| Record name | Bikaverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bikaverin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bikaverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIKAVERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1N6BX58PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。